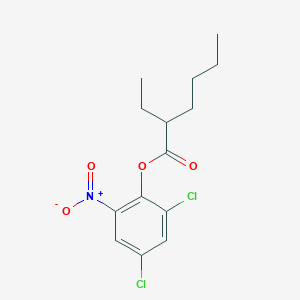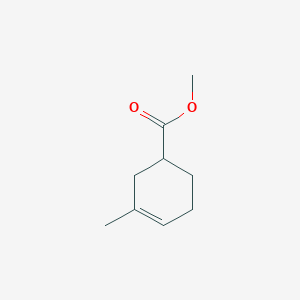![molecular formula C12H16ClN3O3 B14735681 Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate CAS No. 6526-81-4](/img/structure/B14735681.png)
Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate: is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate, which is widely used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloroaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Based on the specific oxidizing or reducing agents.
Hydrolysis Products: 4-chloroaniline and tert-butyl carbamate.
Scientific Research Applications
Chemistry:
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- Tert-butyl (4-chlorobutyl)carbamate
- Tert-butyl (4-hydroxyphenyl)carbamate
- Tert-butyl benzyl(4-hydroxybutyl)carbamate
Uniqueness: Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in various research and industrial applications .
Properties
CAS No. |
6526-81-4 |
|---|---|
Molecular Formula |
C12H16ClN3O3 |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate |
InChI |
InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(18)16-15-10(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,16,18)(H2,14,15,17) |
InChI Key |
VTQIAXIDINPWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


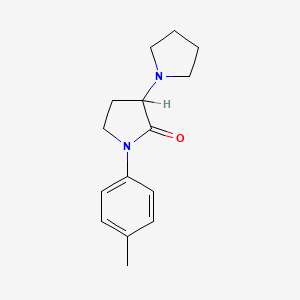
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
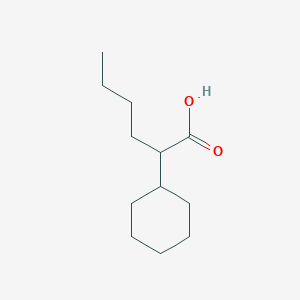
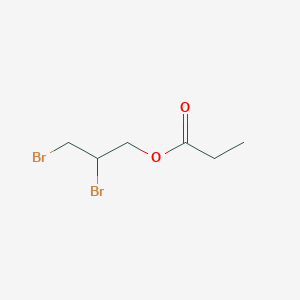
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
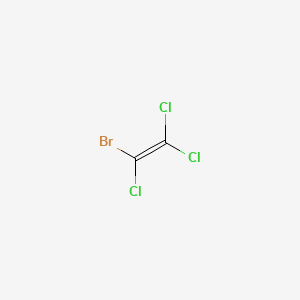
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

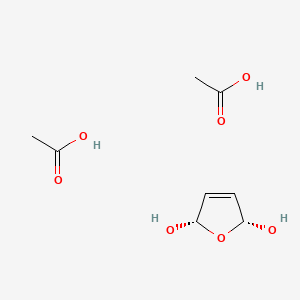
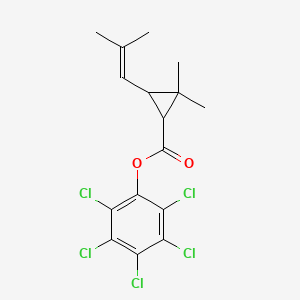
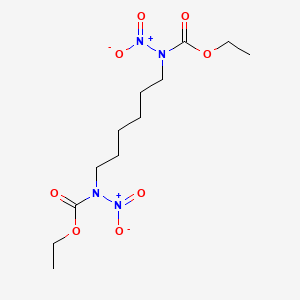
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
